IV-Tcdbd

Description

IV-Tcdbd is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No. |

98242-57-0 |

|---|---|

Molecular Formula |

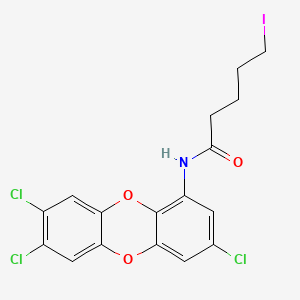

C17H13Cl3INO3 |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

5-iodo-N-(3,7,8-trichlorodibenzo-p-dioxin-1-yl)pentanamide |

InChI |

InChI=1S/C17H13Cl3INO3/c18-9-5-12(22-16(23)3-1-2-4-21)17-15(6-9)24-13-7-10(19)11(20)8-14(13)25-17/h5-8H,1-4H2,(H,22,23) |

InChI Key |

FDNZPDFLROCPDV-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |

Synonyms |

1-N-5-iodovaleramido-3,7,8-trichlorodibenzo-4-dioxin IV-TCDBD |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity).

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."

- GI Absorption: High.

- Synthetic Accessibility Score: 2.07 (relatively straightforward synthesis).

Comparison with Similar Compounds

IV-Tcdbd belongs to a class of halogen-substituted arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) :

Table 1: Structural and Property Comparison

| Compound Name | Molecular Formula | Molecular Weight | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Synthetic Route |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Pd-catalyzed, THF/H₂O, 75°C |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Similar to this compound |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.27 | 2.78 | 0.18 | No | Pd-catalyzed, modified halogen positions |

| (2,4-Dichlorophenyl)boronic acid | C₆H₅BCl₂O₂ | 174.82 | 1.92 | 0.35 | Yes | Standard Suzuki coupling |

Key Observations:

Halogen Substitution Patterns:

- This compound and its analogs differ in halogen (Br/Cl) positions, impacting electronic properties and steric effects. For example, the 6-bromo-2,3-dichloro analog shows reduced solubility (0.18 mg/mL) and loss of BBB permeability, likely due to increased steric bulk .

- The 2,4-dichloro derivative has higher solubility (0.35 mg/mL) and retained BBB permeability, suggesting that para/ortho halogen placement optimizes hydrophilicity and membrane penetration.

Lipophilicity (Log Po/w):

- This compound’s Log Po/w (2.15) balances lipophilicity for membrane permeability and aqueous solubility. Analogs with higher Log Po/w (>2.5) exhibit poorer solubility, aligning with the "lipid solubility paradox" in drug design .

Synthetic Accessibility:

- All compounds employ palladium-catalyzed cross-coupling, but halogen positioning influences reaction yields and purification steps. This compound’s synthesis is optimized for efficiency (accessibility score: 2.07) .

Table 2: Pharmacokinetic and Toxicity Profiles

| Compound | GI Absorption | CYP Inhibition | P-gp Substrate | Brenk Alerts | Predicted Toxicity (CTD Database) |

|---|---|---|---|---|---|

| This compound | High | No | No | 1.0 | Limited data; potential reactivity |

| (3-Bromo-5-chloro) analog | High | No | No | 1.0 | Similar to this compound |

| (6-Bromo-2,3-dichloro) | Moderate | Yes (CYP2D6) | Yes | 2.0 | Higher hepatotoxicity risk |

| (2,4-Dichloro) | High | No | No | 0.5 | Low alert; favorable profile |

Key Observations:

In contrast, the 6-bromo-2,3-dichloro variant inhibits CYP2D6, complicating therapeutic use .

Toxicity Predictions: The Comparative Toxicogenomics Database (CTD) highlights this compound’s Brenk alert (1.0) for boronic acid reactivity, necessitating in vitro toxicity validation (e.g., Ames test, hepatocyte assays) . The 2,4-dichloro analog has the lowest toxicity alerts, making it a safer candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.